molecular formula C15H14Cl2N2O B7883157 Rticbm-189

Rticbm-189

Cat. No.: B7883157
M. Wt: 309.2 g/mol
InChI Key: PPKIPROVSKBYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RTICBM-189 is a potent, brain-penetrant allosteric modulator of the cannabinoid type-1 receptor. It has shown significant efficacy in modulating the receptor’s activity, making it a valuable compound in scientific research .

Chemical Reactions Analysis

Types of Reactions: RTICBM-189 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

RTICBM-189 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the cannabinoid type-1 receptor and its modulation.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for potential therapeutic applications in neurological disorders and addiction treatment.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Comparison with Similar Compounds

RTICBM-189 is unique in its high potency and brain-penetrant properties compared to other cannabinoid type-1 receptor modulators. Similar compounds include:

This compound stands out due to its selective attenuation of addictive agent-seeking behavior in animal models, making it a promising candidate for further research and development .

Biological Activity

RTICBM-189, a 3-chloro analog of the 1-(phenethyl)urea class, has emerged as a significant compound in the study of cannabinoid receptors, particularly as a negative allosteric modulator (NAM) of the cannabinoid type-1 (CB1) receptor. This article delves into its biological activity, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by its ability to penetrate the blood-brain barrier effectively, demonstrating a brain/plasma ratio (KpK_p) of 2.0, indicating substantial brain exposure following administration . It has shown no activity across more than 50 protein targets, suggesting a high degree of selectivity for cannabinoid receptors .

As an allosteric modulator, this compound interacts with the CB1 receptor without directly activating it. Instead, it modifies the receptor's response to agonists. The compound has been evaluated using various assays to assess its impact on intracellular signaling pathways:

  • Calcium Mobilization Assay : this compound exhibited a pIC50 value of 7.54 in calcium mobilization assays, indicating its potency in inhibiting calcium influx mediated by CB1 receptor activation .
  • GTPγS Binding Assay : It demonstrated inhibitory activity against G protein activation in both human and mouse tissues expressing the CB1 receptor .
  • cAMP Assays : this compound was also tested for its ability to reverse the inhibition of cAMP production caused by CB1 agonists .

Pharmacokinetics

Pharmacokinetic studies have confirmed that this compound maintains excellent brain permeability but exhibits relatively low metabolic stability in rat liver microsomes. This characteristic could influence its therapeutic window and dosing regimen .

Cocaine-Seeking Behavior

One notable application of this compound is its effect on cocaine-seeking behavior in animal models. In studies where rats were subjected to reinstatement tests for cocaine-seeking behavior, intraperitoneal administration of this compound significantly attenuated these behaviors without affecting locomotion . This suggests potential therapeutic implications for treating addiction disorders.

Effects on Neurotransmission

Research has shown that this compound can inhibit depolarization-induced suppression of excitation (DSE) and reverse the effects of synthetic cannabinoids like JWH018 on neurotransmission in autaptic neurons. This positions this compound as a candidate for further exploration in managing cannabinoid toxicity and related disorders .

Comparative Data Table

The following table summarizes key pharmacological properties and effects observed with this compound compared to other CB1 NAMs:

CompoundpIC50 (Calcium Mobilization)Brain/Plasma RatioMetabolic StabilityEffect on Cocaine-Seeking Behavior
This compound7.542.0LowSignificant attenuation
PSNCBAM1Not specifiedNot specifiedNot specifiedActive against JWH018
ABD1085Not specifiedNot specifiedNot specifiedIneffective

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(3-chlorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c16-12-4-6-14(7-5-12)19-15(20)18-9-8-11-2-1-3-13(17)10-11/h1-7,10H,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKIPROVSKBYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.